4-(4-Bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
This compound is a hexahydroquinoline derivative characterized by a 4-bromophenyl substituent at position 4 and a 4-methylpyridin-2-yl carboxamide group at position 2. Its molecular formula is C₂₅H₂₆BrN₃O₂, with an average molecular mass of 480.406 g/mol and a monoisotopic mass of 479.120839 g/mol .
Properties
CAS No. |
361195-66-6 |
|---|---|
Molecular Formula |
C25H26BrN3O2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26BrN3O2/c1-14-9-10-27-20(11-14)29-24(31)21-15(2)28-18-12-25(3,4)13-19(30)23(18)22(21)16-5-7-17(26)8-6-16/h5-11,22,28H,12-13H2,1-4H3,(H,27,29,31) |
InChI Key |
BJRVQZZLZBNBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline derivative, while reduction may yield a fully saturated hexahydroquinoline.
Scientific Research Applications
4-(4-Bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Halogen Substituent Variations on the Phenyl Ring
Key Findings :
- Halogen Position : The para -bromophenyl substituent (4-Bromo) in the target compound may enhance steric bulk and electron-withdrawing effects compared to meta -substituted analogs (3-Chloro or 3-Bromo). This could influence binding affinity in biological systems due to altered electronic distribution and spatial orientation .
Pyridinyl Substituent Variations
Key Findings :
Non-Halogenated Analogs
Key Findings :
- The 3-fluorophenyl substituent may enhance metabolic stability compared to methylpyridinyl groups .
Structural and Crystallographic Insights
- Hydrogen Bonding : The carboxamide group in these compounds facilitates hydrogen bonding, critical for crystal packing and target binding. Etter’s graph set analysis () can predict interaction patterns, where bromine’s electronegativity may strengthen intermolecular forces .
- Ring Puckering: The hexahydroquinoline core’s puckering (analyzed via Cremer-Pople coordinates, ) affects conformational flexibility. Substituents like 4-bromophenyl may restrict puckering, stabilizing bioactive conformations .
Biological Activity
The compound 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a derivative of hexahydroquinoline known for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A bromophenyl group which enhances reactivity.
- A trimethylated hexahydroquinoline core , contributing to its pharmacological properties.
- A pyridinyl carboxamide moiety , which is crucial for interactions with biological targets.
The molecular formula is with a molecular weight of approximately 493.39 g/mol. Its unique structure allows for specific interactions with various biological molecules.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Hexahydroquinoline Core : This can be achieved through a Hantzsch reaction involving aldehydes and β-ketoesters.
- Introduction of the Bromophenyl Group : Often accomplished via Suzuki-Miyaura coupling with palladium catalysts.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notable mechanisms include:
- Kinase Inhibition : The compound may inhibit certain kinases involved in cell proliferation pathways, particularly in cancer cells.
- Receptor Binding : It can modulate receptor activities that influence various signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
- The compound has demonstrated cytotoxicity comparable to established anticancer drugs such as bleomycin .
Antimicrobial Properties
Preliminary studies suggest that the compound also possesses antimicrobial activity:
- It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Specific IC50 values indicate potent activity against strains like E. coli and S. aureus.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound against hypopharyngeal tumor cells (FaDu). The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Testing
In antimicrobial assays, the compound exhibited IC50 values in the low micromolar range against E. coli, indicating strong antibacterial properties. Comparative studies highlighted its effectiveness relative to standard antibiotics like tetracycline .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
